ATM-3507 was developed as part of research into anti-tropomyosin compounds aimed at cancer treatment. Its classification as a tropomyosin inhibitor places it in a category of drugs that modulate the interactions between actin filaments and associated proteins, which are critical for maintaining cellular structure and function. This compound has shown promise in preclinical studies, indicating higher binding affinity and selectivity compared to similar compounds like TR100 .
The synthesis of ATM-3507 involves multiple steps designed to create its core structure and introduce specific functional groups that enhance its biological activity. Key stages in the synthesis include:
Industrial production methods for ATM-3507 are not extensively documented, but they likely mirror laboratory synthesis processes with an emphasis on quality control and consistency during scale-up.
ATM-3507's molecular structure features a complex arrangement that allows it to effectively interact with its target protein, Tpm3.1. The compound's design includes:
Molecular modeling studies have indicated that ATM-3507 integrates into the overlap junction of Tpm3.1-containing actin filaments, which is crucial for its mechanism of action .
ATM-3507 participates in several types of chemical reactions, including:
The specific reagents and conditions used in these reactions vary, but common oxidizing agents and reducing agents are typically employed.
ATM-3507 exerts its effects primarily by targeting Tpm3.1 within cancer cells. The mechanism involves:
Studies have demonstrated that ATM-3507's incorporation into actin filaments is most effective during polymerization rather than after filaments have formed .
The physical and chemical properties of ATM-3507 contribute significantly to its functionality:
Quantitative data regarding melting points, boiling points, or specific solubility metrics are not extensively detailed in available literature but are crucial for formulation development .
ATM-3507 is primarily being explored for its potential applications in cancer therapy. Its ability to selectively inhibit Tpm3.1 makes it a candidate for further development as a targeted treatment option for tumors expressing this isoform. Preclinical studies have indicated that combining ATM-3507 with other agents, such as vincristine, may enhance therapeutic efficacy through synergistic effects .
The ongoing research aims to refine its application in clinical settings while exploring other potential uses in cellular biology related to cytoskeletal dynamics.
ATM-3507 (chemical name: [3-[[2,3-Dimethyl-1-[3-(4-methyl-1-piperazinyl)propyl]-1H-indol-5-yl]oxy]phenyl][4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]-methanone) is a synthetic small-molecule inhibitor with the empirical formula C₃₇H₄₆FN₅O₂ and a molecular weight of 611.79 g/mol [2] [10]. Its structure integrates a fluorophenyl-ethylpiperazine moiety linked to a methanone group, which connects to a dimethylindole scaffold via an ether bridge. This design enables high-affinity interactions with the tropomyosin coiled-coil interface [3]. The compound’s purity exceeds 95% (HPLC-confirmed), and it appears as a light yellow to yellow solid under standard conditions [4] [10].
Synthetic routes involve multi-step organic reactions, including:
Table 1: Structural and Physicochemical Properties of ATM-3507
Property | Value |
---|---|
Molecular Formula | C₃₇H₄₆FN₅O₂ |
Molecular Weight | 611.79 g/mol |
CAS Number (Free base) | 1861449-70-8 |
Appearance | Light yellow solid |
Purity | ≥95% (HPLC) |
SMILES Notation | O=C(C1=CC=CC(OC2=CC3=C(N(CCCN4CCN(C)CC4)C(C)=C3C)C=C2)=C1)N5CCN(CCC6=CC=C(F)C=C6)CC5 |
ATM-3507 selectively inhibits the tropomyosin isoform Tpm3.1, a cytoskeletal protein overexpressed in cancer cells. Tpm3.1 stabilizes actin filaments and regulates their interactions with myosin motors and actin-binding proteins [3] [9]. The compound binds the C-terminus of Tpm3.1 with low micromolar affinity (IC₅₀ range: 3.83–6.84 μM in human melanoma and neuroblastoma cell lines), disrupting actin filament dynamics critical for cell division and motility [2] [5] [9].
Mechanism of Action:
Table 2: In Vitro Activity of ATM-3507 in Cancer Cell Lines
Cell Line | Cancer Type | IC₅₀ (μM) | Target |
---|---|---|---|
CHLA-20 | Neuroblastoma | 4.99 ± 0.45 | Tpm3.1/Actin |
CHP-134 | Neuroblastoma | 3.83 ± 0.67 | Tpm3.1/Actin |
CHLA-90 | Neuroblastoma | 6.84 ± 2.37 | Tpm3.1/Actin |
SK-N-BE(2) | Neuroblastoma | 5.00 ± 0.42 | Tpm3.1/Actin |
OVCAR-3 | Ovarian carcinoma | 4.50* | Tpm3.1/Actin |
*Approximated from synergy studies [5] [9].
Pharmacokinetic (PK) studies in Balb/c mice (30 mg/kg intravenous dose) reveal ATM-3507 exhibits moderate plasma clearance and high tissue distribution:
The PK profile correlates with efficacy in xenograft models: Tumor growth inhibition requires sustained exposure above IC₅₀ thresholds, achievable with its Vss and t1/2 [5] [8].
Solubility:
Stability:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1